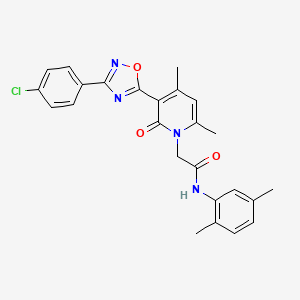

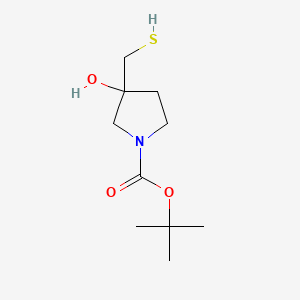

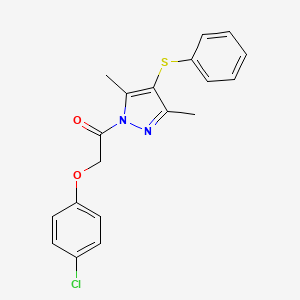

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine (MBSO) is a highly potent and selective sulfoximine derivative that has been studied extensively in the field of medicinal chemistry. MBSO is a small molecule inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs. It has been used as a tool to study the role of CYP2C9 in drug metabolism and as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Ortho-Directed Lithiation

- S-methyl-N-(trimethylsilyl)-S-phenylsulfoximine, a variant of the compound , facilitates ortho-directed lithiation. This process enables the production of ortho-lithiated species, which can interact with various electrophiles effectively. This reaction is significant in the synthesis of complex organic molecules (Levacher et al., 1999).

Diastereoselective Additions

- Lithiated N-tert-butyldiphenylsilyl-S-methyl-S-phenylsulfoximine undergoes diastereoselective addition reactions with imines and aldehydes. The diastereoselectivity of these reactions varies based on the substituents involved, highlighting the compound's utility in stereoselective synthesis (Pyne & Dikić, 1990).

Stereoselective Cycloaddition

- The compound has been utilized in stereoselective [3+2] cycloadditions with N-tert-butanesulfinyl imines and arynes. This method allows for the synthesis of cyclic sulfoximines, demonstrating the compound's versatility in creating complex molecular structures (Ye et al., 2014).

Palladium-Catalyzed N-Arylation

- S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine has been used in palladium-catalyzed N-arylation reactions. This approach leads to the formation of various N-arylated sulfoximines, a key step in synthesizing pharmacologically relevant compounds (Bolm & Hildebrand, 2000).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines, derived from the compound, are crucial intermediates in the asymmetric synthesis of amines. They enable the creation of a wide range of enantioenriched amines, emphasizing the compound's importance in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Chiral Sulfur Compounds Synthesis

- The compound is involved in the synthesis of chiral sulfur compounds, specifically in the diastereoselective addition reactions with ketones. This application is pivotal in the field of chiral chemistry, essential for developing enantioselective pharmaceuticals (Pyne, Dong, Skelton, & White, 1994).

properties

IUPAC Name |

tert-butyl-dimethyl-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSSi/c1-13(2,3)17(5,6)14-16(4,15)12-10-8-7-9-11-12/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYBJZBSXQJJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N=S(=O)(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-methyl-N-(tert-butyldimethylsilyl)-S-phenylsulfoximine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)

![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)

![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2689243.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)

![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2689250.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)